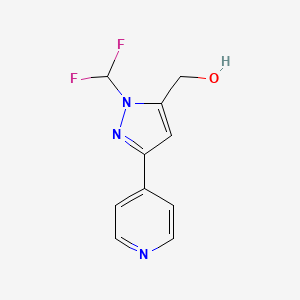

(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Übersicht

Beschreibung

The compound “(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a pyridine ring, another type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a related compound, pyridin-4-yl-phosphonates, can be synthesized from N - (2,6-dimethyl-4-oxopyridin-1-yl)-pyridinium, -quinolinium, and -isoquinolinium salts with trialkyl phosphites in the presence of sodium iodide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring, with a difluoromethyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, a related compound, a luminescent metal–organic framework based on pyridine-substituted tetraphenylethene, exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 2-Chloropyridine-4-methanol, has a molecular weight of 143.57 g/mol and is soluble in water .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pyrazole derivatives have been extensively studied for their pharmaceutical potential. They exhibit a wide range of biological activities and have been used to treat various diseases, including cancers, respiratory diseases, infections, and neurological disorders. The incorporation of pyrazole scaffolds into drug design allows for the creation of compounds with enhanced selectivity and reduced side effects .

Antimicrobial Activity

Research has shown that pyrazole derivatives can possess significant antimicrobial properties. Compounds containing electron-donating methyl and halogen functional groups have demonstrated promising antifungal and antibacterial activities .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. They have been employed in the treatment of inflammation and pain management, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antineoplastic Properties

Some pyrazole derivatives have shown potential in cancer therapy due to their antineoplastic properties. They can be designed to target specific pathways involved in cancer cell proliferation and survival .

Antidepressive Activities

The structural diversity of pyrazole derivatives allows them to be explored for antidepressive activities. Their ability to interact with various neurotransmitter systems makes them candidates for treating depression and other mood disorders .

Antidiabetic Potential

Pyrazole derivatives have also been investigated for their antihyperglycemic and hypoglycemic effects, making them potential candidates for the treatment of diabetes .

Synthesis of Luminescent Materials

Pyrazole derivatives have been utilized in the synthesis of luminescent materials, such as metal–organic frameworks (MOFs), which exhibit strong emission properties and high fluorescence quantum yields .

Chiral Synthons in Organic Synthesis

The construction of chiral pyrazolone and pyrazole derivatives has increased over the last decade, with applications as powerful synthons in organic synthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. For example, a related compound, 2-Chloropyridine-4-methanol, may cause respiratory irritation, is harmful in contact with skin, harmful if inhaled, causes skin irritation, causes serious eye irritation, and is harmful if swallowed .

Eigenschaften

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-5,10,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBQPLBWPVUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481605.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481606.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1481608.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481609.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481610.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1481612.png)

![3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1481613.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481618.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481621.png)

![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)

![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481624.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481625.png)

![7-(azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481627.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)